3-Hydroxy-2-pyridinemethanol hydrochloride
Description
Historical Context and Discovery of Pyridine (B92270) Derivatives in Medicinal Chemistry
The exploration of pyridine derivatives in medicine has a rich history, with natural compounds containing the pyridine ring being used in traditional remedies for centuries. ontosight.ai The scientific journey of the pyridine scaffold began in 1846 when Anderson first isolated it from picoline. rsc.org The structure of pyridine was later elucidated by Wilhelm Korner in 1869 and James Dewar in 1871. rsc.org A pivotal moment in heterocyclic chemistry occurred in 1876 when William Ramsay achieved the first-ever synthesis of a hetero-aromatic compound, pyridine, by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube. researchgate.netglobalresearchonline.net The significance of pyridine derivatives in medicinal chemistry gained substantial momentum around 1930, following the discovery of the vital role of niacin, a pyridine derivative, in treating conditions like dementia and dermatitis. researchgate.net
Significance of the Pyridine Nucleus in Biologically Active Molecules
The pyridine nucleus is a fundamental heterocyclic structure that holds a central position in medicinal chemistry and drug development. wisdomlib.org This nitrogen-bearing heterocycle is a privileged scaffold incorporated into a vast number of FDA-approved drugs and is a component in over 7,000 existing medicinal drug molecules. rsc.orgnih.gov
The pyridine ring is ubiquitous in nature, forming the core of many essential biological compounds, including alkaloids like nicotine (B1678760) and vitamins such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). nih.govajrconline.orgnih.gov Its presence in a molecule can significantly improve pharmacokinetic properties. As a polar and ionizable aromatic compound, it often enhances the solubility and bioavailability of lead molecules in drug discovery. ajrconline.org The nitrogen atom within the ring can act as a hydrogen bond acceptor, and the scaffold's structure allows for chemical modifications that can adjust polarity, lipophilicity, and hydrogen bonding capabilities. frontiersin.org This versatility has led to the development of pyridine-containing therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiglobalresearchonline.net
Overview of 3-Hydroxy-2-pyridinemethanol Hydrochloride as a Research Compound
This compound is a valuable building block in chemical synthesis, appreciated for its stability and reactivity. chemimpex.com Its specific arrangement of hydroxyl and hydroxymethyl groups on the pyridine ring makes it an important precursor and intermediate for more complex molecules across multiple research disciplines. chemimpex.com
| Property | Value |
|---|---|
| CAS Number | 14173-30-9 sigmaaldrich.com |
| Molecular Formula | C6H7NO2·HCl chemimpex.com |
| Molecular Weight | 161.59 g/mol chemimpex.com |
| Appearance | Off-white to light brown powder chemimpex.com |
| Melting Point | 217 °C (decomposes) sigmaaldrich.com |
| Synonyms | 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride sigmaaldrich.com |
In pharmaceutical development, this compound serves as a key intermediate for the synthesis of various pharmaceutical agents. chemimpex.com Its structure is particularly valuable for creating medicinal compounds with potential anti-inflammatory and antimicrobial properties. chemimpex.com The unique structural features of this compound are considered to allow for enhanced bioactivity, making it a target of interest for the development of drugs aimed at treating neurological disorders. chemimpex.com
Researchers utilize this compound as a reagent in a variety of biochemical assays. chemimpex.com These studies often focus on investigating enzyme activity and understanding protein interactions. chemimpex.com By employing this compound, scientists can gain deeper insights into complex metabolic pathways. chemimpex.com
Within the field of analytical chemistry, this compound is employed in chromatographic and spectroscopic methods. chemimpex.com Its properties make it useful for the detailed analysis of complex mixtures, where it aids in the identification and quantification of specific compounds within a sample. chemimpex.com
The potential of this compound extends to material science, where it is explored for its utility as a ligand in coordination chemistry. chemimpex.com Its ability to coordinate with metal ions contributes to the development of novel materials and catalysts. chemimpex.com Furthermore, its solubility in water and stability under various conditions make it a practical and appealing compound for laboratory applications in this innovative field. chemimpex.com
Research Gaps and Future Directions
While this compound is established as a valuable synthetic intermediate, several areas of its potential remain underexplored, presenting opportunities for future research. A significant portion of the existing literature focuses on its application as a building block, yet a comprehensive understanding of its own biological activities is an area ripe for investigation.
Future research directions could include:
Exploration of Intrinsic Biological Activity: Systematic screening of this compound and its simple derivatives for a broader range of biological activities, beyond its current use as a precursor, could uncover novel therapeutic properties. For instance, while its parent compound, 3-pyridinemethanol, has been investigated for antioxidant and anti-inflammatory properties, the specific contributions of the additional hydroxyl group in the hydrochloride salt are not fully elucidated.
Development of Novel Synthetic Methodologies: While the compound is available, the development of more efficient, cost-effective, and sustainable synthetic routes would be beneficial for both academic and industrial research. This could involve exploring novel catalytic systems or flow chemistry approaches to streamline its production.
Advanced Materials Science Applications: The potential of this compound as a ligand in coordination chemistry for creating novel materials with unique catalytic, optical, or electronic properties is an emerging area. chemimpex.com Future studies could focus on the systematic design and synthesis of metal-organic frameworks (MOFs) or coordination polymers using this ligand, and the thorough characterization of their properties and potential applications.
Agrochemical Research: The exploration of this compound in the development of new agrochemicals, such as plant growth regulators, is another promising avenue. chemimpex.com In-depth studies are needed to understand its mode of action, efficacy, and environmental impact to develop resilient and higher-yield crops.
Biochemical Probe Development: Its structure could be modified to develop specific biochemical probes for studying enzymes and metabolic pathways. The introduction of fluorescent tags or reactive groups could enable its use in advanced biochemical and cell imaging studies, providing deeper insights into biological processes.
Addressing these research gaps will not only expand the utility of this compound but also has the potential to pave the way for new discoveries in medicine, materials science, and agriculture.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(hydroxymethyl)pyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h1-3,8-9H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVRYQUMKJQZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161811 | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14173-30-9 | |
| Record name | 2-Pyridinemethanol, 3-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-pyridinemethanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14173-30-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxy-2-pyridinemethanol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THD58YBA7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Interactions and Mechanistic Studies of 3 Hydroxy 2 Pyridinemethanol Hydrochloride
Ligand-Target Interactions
The interaction of a small molecule with its biological targets is the foundation of its pharmacological effect. For 3-Hydroxy-2-pyridinemethanol hydrochloride, these interactions are predicated on its distinct structural features: a 3-hydroxy-substituted pyridine (B92270) ring and a hydroxymethyl group at the 2-position.
Enzyme Activity Modulation
Derivatives of 3-hydroxypyridine have been investigated for their capacity to modulate the activity of various enzymes, a property that may extend to this compound. Notably, compounds within this class have demonstrated inhibitory effects on metalloenzymes and oxidoreductases.
One area of significant research has been the inhibition of tyrosinase, a key enzyme in melanin synthesis. Certain 3-hydroxypyridin-4-one derivatives have shown promise as tyrosinase inhibitors, with their efficacy attributed to the chelation of copper ions within the enzyme's active site. For instance, a derivative bearing a furan ring exhibited an IC50 value of 8.94 μM, which is more potent than the well-known inhibitor kojic acid (IC50 = 16.68 μM) nih.gov. Another study identified a 3-hydroxypyridine-4-one derivative with a 4-OH-3-OCH3 substitution as a competitive inhibitor of tyrosinase, with an IC50 value of 25.82 μM nih.gov.
Furthermore, 3-hydroxypyridine derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Emoxypine, a 3-hydroxypyridine derivative, demonstrated a significant reduction in MAO-A activity by 34–44% and a lesser inhibition of MAO-B by 9–10% researchgate.net. Another compound, Mexidol, which also contains a 3-hydroxypyridine moiety, was found to decrease MAO-A activity by 13% and MAO-B activity by 4% researchgate.net. More complex hybrids of hydroxypyridinone and coumarin have yielded even more potent MAO-B inhibitors, with one compound exhibiting an IC50 value of 14.7 nM nih.gov.
| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) | Notes |
|---|---|---|---|
| 3-Hydroxypyridin-4-one with furan ring | Tyrosinase | 8.94 µM | More potent than kojic acid (IC50 = 16.68 µM) nih.gov. |
| 3-Hydroxypyridine-4-one with 4-OH-3-OCH3 substitution | Tyrosinase | 25.82 µM | Competitive inhibitor nih.gov. |
| Emoxypine | Monoamine Oxidase A (MAO-A) | 34-44% inhibition | Concentration range of 10⁻⁸–10⁻⁹ M researchgate.net. |
| Emoxypine | Monoamine Oxidase B (MAO-B) | 9-10% inhibition | researchgate.net |
| Mexidol | Monoamine Oxidase A (MAO-A) | 13% inhibition | researchgate.net |
| Mexidol | Monoamine Oxidase B (MAO-B) | 4% inhibition | researchgate.net |
| Hydroxypyridinone-coumarin hybrid (Compound 27a) | Monoamine Oxidase B (MAO-B) | 14.7 nM | nih.gov |
Protein Binding and Interactions
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic profile. While specific data for this compound is unavailable, studies on related pyridine derivatives suggest that this class of compounds can engage in plasma protein binding nih.govboomer.org. The nature of the substituents on the pyridine ring plays a crucial role in determining the degree of this interaction nih.gov. Generally, acidic drugs tend to bind to albumin, whereas basic compounds often associate with alpha-1-acid glycoprotein and lipoproteins boomer.org. The binding forces involved are typically a combination of electrostatic interactions, reinforced by van der Waals forces and hydrogen bonding boomer.org.
The incorporation of pyridine moieties into drug candidates has been explored as a strategy to modulate plasma protein binding and thereby enhance central nervous system exposure nih.gov.
| Protein Type | Binding Preference for Pyridine Derivatives | Primary Interaction Forces |
|---|---|---|
| Albumin | Typically binds acidic drugs boomer.org. | Electrostatic interactions, van der Waals forces, Hydrogen bonding boomer.org. |
| Alpha-1-acid glycoprotein and Lipoproteins | Often bind basic drugs boomer.org. |
Receptor Affinity and Specificity
The pyridine scaffold is a common feature in ligands designed for a variety of receptors. Research into pyridine analogs has led to the discovery of compounds with high affinity and selectivity for specific receptor subtypes. For example, a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides were found to be potent and selective ligands for the cannabinoid type 2 (CB2) receptor, with Ki values ranging from 0.45 to 48.46 nM mdpi.com. Another study on novel pyridine derivatives also identified potent and selective CB2 receptor agonists nih.gov.
The affinity of these compounds for their target receptors is highly dependent on their substitution patterns. In the case of the 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides, selectivity for the CB2 receptor over the CB1 receptor was significant, with selectivity indices ranging from over 70 to greater than 4739 mdpi.com. This highlights the potential for fine-tuning receptor affinity and specificity through chemical modification of the pyridine core. While the specific receptor targets of this compound are not established, these findings suggest that its pyridine structure could serve as a basis for interaction with various receptor systems.
| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity Index (CB1/CB2) |
|---|---|---|---|
| 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides | Cannabinoid Receptor 2 (CB2) | 0.45 - 48.46 nM | >70 to >4739 mdpi.com. |
| Fluorinated pyridine derivatives | Cannabinoid Receptor 2 (CB2) | High affinity | >12,000 nih.gov. |
Mechanism of Action Investigations
Understanding the mechanism of action of a compound involves elucidating the specific molecular pathways through which it exerts its effects. For this compound, this includes considering the reactivity of its functional groups.
Redox Reactions Involving the N-Oxide Functional Group
While this compound itself is not an N-oxide, the chemistry of pyridine N-oxides provides valuable insight into the potential redox activity of the pyridine ring. The nitrogen atom in a pyridine ring can be oxidized to form a pyridine N-oxide. These N-oxide derivatives exhibit a range of single-electron oxidation potentials, typically between +1.36 and +2.25 V, and their O-H bond dissociation energies (for the protonated form) are in the range of 93-111 kcal/mol researchgate.net. The reduction potential of pyridine N-oxide to pyridine is approximately -1.04 V vs. SHE nih.gov.
The electronic properties of substituents on the pyridine ring can modulate these redox potentials acs.org. This tunability allows pyridine N-oxides to act as catalysts in various chemical transformations, including electrochemical oxidations acs.org. The molecular electrostatic potential (MEP) around the nitrogen atom is a key determinant of its susceptibility to N-oxidation, with 3-substituted pyridines being more likely to form the ring N-oxide compared to 2- or 4-substituted analogs nih.gov.
Influence of Hydroxymethyl and Other Functional Groups on Binding Affinity
The functional groups appended to the pyridine ring are critical determinants of a molecule's binding affinity and specificity for its biological targets. Quantitative structure-activity relationship (QSAR) studies on pyridine derivatives have provided insights into the contributions of various substituents nih.gov.
The hydroxymethyl group (-CH2OH) can participate in hydrogen bonding, a key interaction for ligand-receptor binding. In a study of pyridine derivatives as potential PET imaging agents for the CB2 receptor, the introduction of a hydroxymethyl group to a cyclopropyl side chain resulted in a compound with a remarkably high selectivity index of over 12,000 nih.gov.
Computational Modeling and Molecular Docking Studies
Computational methods, particularly molecular docking, have been instrumental in predicting the therapeutic potential of pyridine derivatives. These studies simulate the interaction between a compound (ligand) and a target protein, providing insights into binding affinity and potential inhibitory action.
A significant molecular docking study focused on a derivative, 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride, to evaluate its potential against key targets in drug-resistant bacteria. The study utilized Easy Dock Vina software to analyze the interactions with Multidrug-Resistant (MDR) genes and Penicillin-Binding Protein 2X (PBP-2X).
The results indicated promising binding affinities for this compound against these bacterial targets. The interactions were stabilized by a combination of hydrogen bonds, hydrophobic interactions, and aromatic stacking. These computational findings suggest that the compound has the potential to inhibit the activity of MDR genes and PBP-2X, which are crucial for bacterial survival and resistance, thereby offering a possible strategy to combat drug-resistant infections.
| Target Protein | Compound | Binding Affinity (kcal/mol) |
|---|---|---|
| MDR Genes / PBP-2X | 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride | -5.1 to -6.1 |
Pharmacological Activities
Building on computational predictions and broader chemical family characteristics, the pharmacological activities of 3-hydroxy-pyridine derivatives are an active area of research.
Antimicrobial Properties
The antimicrobial potential of 3-hydroxy-pyridine derivatives is supported by both computational and experimental studies. Molecular docking analyses targeting bacterial proteins like PBP-2X suggest a clear mechanism for antibacterial action. The broader class of pyridine compounds has been noted for its therapeutic properties, including antimicrobial effects. mdpi.com Studies on various 3-hydroxypyridine-4-one derivatives have demonstrated activity against microorganisms such as S. aureus and E. coli. benthamdirect.comnih.gov For instance, one derivative featuring an electron-donating methoxy group was found to be more potent than the reference drug ampicillin against these species, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL. benthamdirect.comnih.gov Quantitative structure-activity relationship (QSAR) analyses have further revealed that topological parameters play a significant role in the antimicrobial activity of these compounds. mdpi.com
Anti-inflammatory Activities
Derivatives of the 3-hydroxy-pyridine scaffold have demonstrated significant anti-inflammatory properties. Studies on several new 3-hydroxy-pyridine-4-one derivatives confirmed notable activity in established animal models of inflammation, such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govresearchgate.net
The proposed mechanism for these anti-inflammatory effects is linked to the iron-chelating ability of the 3-hydroxy-pyridine-4-one structure. nih.govresearchgate.net Key enzymes in the inflammatory pathway, including cyclooxygenase and lipoxygenase, are iron-dependent. nih.gov By chelating iron, these compounds may inhibit these enzymes, thereby reducing the production of inflammatory mediators. nih.gov In one study, a derivative (Compound A) produced a 67% inhibition in carrageenan-induced paw edema, which was comparable to the standard anti-inflammatory drug indomethacin. nih.gov
| Compound Class | Test Model | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| 3-hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema | Significant reduction in inflammation | Iron chelation, inhibition of heme-dependent enzymes |
| 3-hydroxy-pyridine-4-one derivatives | Croton oil-induced ear edema | Significant reduction in edema | Iron chelation |
Antitumor Activity
While direct studies on this compound are limited, related pyridine and pyrimidine (B1678525) derivatives are actively being investigated for their antitumor properties. nih.govrrpharmacology.rumdpi.com Furthermore, research into structurally similar compounds has shown that the inhibition of histone deacetylase (HDAC) can lead to apoptosis (programmed cell death) in various cancer cell lines. nih.govnih.gov This suggests a potential pathway by which certain pyridine derivatives could exert antitumor effects.
Potential Neuroprotective Effects
The neuroprotective potential of the 3-hydroxypyridine class of compounds is an emerging area of interest. These compounds are recognized for their antioxidant and membranotropic effects. rjeid.com Studies on derivatives like 2-ethyl-6-methyl-3-hydroxypyridinium have shown they can protect brain cells against ischemic damage in both in vitro and in vivo models. nih.govnih.gov The mechanism of action is believed to involve the suppression of cell death pathways and the preservation of antioxidant capacity in damaged tissues. nih.govnih.gov Research on rats with a hemorrhagic stroke model demonstrated that 3-hydroxypyridine derivatives could reduce neurological deficits and accelerate the resorption of hemorrhage. rjeid.comresearchgate.net
Enzymatic Inhibition/Activation, e.g., Histone Deacetylase Inhibitors
A structurally analogous compound, 3-hydroxypyridin-2-thione (3-HPT), has been identified as a novel zinc-binding group (ZBG) capable of histone deacetylase (HDAC) inhibition. nih.govnih.govacs.org This is significant because HDACs are important targets in cancer therapy. nih.gov The 3-HPT compound demonstrated selective inhibition, potently acting on HDAC6 and HDAC8 while showing no activity against HDAC1. nih.govacs.orgresearchgate.net This selectivity is a desirable trait in drug development, as it can reduce off-target effects. The discovery highlights the potential of the 3-hydroxypyridine scaffold in designing targeted enzyme inhibitors.
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 3-hydroxypyridin-2-thione (3-HPT) | HDAC6 | 681 nM |
| HDAC8 | 3675 nM | |
| HDAC1 | No inhibition |
Kinase Inhibition, e.g., Chk1 Inhibitors
Currently, there is no publicly available research data to suggest that this compound directly functions as a kinase inhibitor, including for Checkpoint Kinase 1 (Chk1). However, the structurally related compound, 3-Pyridinemethanol, is documented as a synthetic intermediate in the preparation of (phenyl)(cyanopyrazinyl)urea derivatives which have been investigated as potential Chk1 inhibitors. guidechem.comchemicalbook.comfortunachem.comalfachemch.com This indicates a potential role for pyridine-based structures in the design of kinase inhibitors, though specific inhibitory activity for this compound has not been established.
Metabolic Pathways and Biotransformation
Detailed information regarding the specific metabolic pathways and biotransformation of this compound is not extensively documented in the available scientific literature.
Involvement in Vitamin B6 Metabolism Pathways
There is no direct evidence from the provided search results to indicate the involvement of this compound in the metabolic pathways of Vitamin B6. The metabolism of Vitamin B6 primarily involves the interconversion of forms such as pyridoxine (B80251), pyridoxal, and pyridoxamine, and their phosphorylated derivatives.
Analytical and Characterization Techniques for 3 Hydroxy 2 Pyridinemethanol Hydrochloride
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating 3-Hydroxy-2-pyridinemethanol hydrochloride from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of this compound. The technique offers high resolution and sensitivity, making it ideal for detecting trace impurities. Purity assessments for this compound often specify a minimum purity of 96% as determined by HPLC.
A typical HPLC analysis involves a reversed-phase column, often a C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV spectrophotometer, as the pyridine (B92270) ring possesses a chromophore that absorbs in the UV range. While specific validated methods for this exact compound are proprietary, a general approach can be outlined based on the analysis of similar polar aromatic compounds.
Table 1: Illustrative HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Temperature | Ambient |
This method would be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler, more rapid chromatographic technique used for monitoring reaction progress, identifying compounds, and preliminary purity checks. For this compound, silica (B1680970) gel plates are the standard stationary phase.
A suitable mobile phase must be selected to achieve good separation, typically a mixture of a polar organic solvent and a non-polar solvent. Visualization of the spots on the TLC plate can be accomplished under UV light, due to the compound's UV absorbance, or by using chemical staining agents such as iodine vapor or potassium permanganate (B83412) solution.
Table 2: Representative TLC System
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Butanol:Acetic Acid:Water |
| Visualization | UV Light (254 nm), Iodine Vapor |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.
Mass Spectrometry (MS), e.g., High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the analysis would typically be performed on the free base, 3-Hydroxy-2-pyridinemethanol, which has a monoisotopic mass of 125.047676 Da. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula (C₆H₇NO₂) with high accuracy. The spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 126.055.
Table 4: Predicted m/z Values for Molecular Ions of the Free Base
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₆H₈NO₂⁺ | 126.05495 |
| [M+Na]⁺ | C₆H₇NO₂Na⁺ | 148.03689 |
| [M-H]⁻ | C₆H₆NO₂⁻ | 124.04040 |
| [M+K]⁺ | C₆H₇NO₂K⁺ | 164.01083 |
Data sourced from PubChem CID 84169.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl (-OH) groups, the aromatic pyridine ring, and the C-O bonds.
Table 5: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Broad band (hydroxyl groups) |
| C-H Stretch | 3000 - 3100 | Aromatic |
| C=C, C=N Stretch | 1400 - 1600 | Aromatic ring stretching |
These analytical and spectroscopic techniques, when used in concert, provide a comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity for its intended applications.
Elemental Analysis
Elemental analysis is a cornerstone technique used to determine the elemental composition of a compound. For this compound, this process quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl). This experimental data is then compared against the theoretical values calculated from its molecular formula, C₆H₈ClNO₂, to confirm the compound's empirical formula and assess its purity. nih.govnih.govsigmaaldrich.com
The theoretical elemental composition is derived from the molecular formula (C₆H₇NO₂·HCl) and the atomic weights of its constituent elements. nih.govsigmaaldrich.com The molecular weight of this compound is 161.59 g/mol . sigmaaldrich.com The calculated theoretical percentages provide a benchmark for experimental results obtained from combustion analysis or other elemental determination methods.
Below is a table detailing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 44.59 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.00 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.94 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.67 |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.80 |
| Total | 161.588 | 100.00 |
Thermal Analysis
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly informative.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and to study phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a material and to study its decomposition kinetics. It can identify the temperatures at which the compound degrades and can provide information about the composition of the decomposed material. A safety data sheet for the compound indicates that hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.
Published data indicates that this compound has a melting point at which it also decomposes. sigmaaldrich.com
| Thermal Property | Value |
| Melting Point | 217 °C (decomposes) sigmaaldrich.com |
This decomposition upon melting suggests that the compound is thermally labile at higher temperatures. While comprehensive TGA and DSC curves for this compound are not widely available in published literature, the known decomposition temperature is a critical parameter for handling and storage.
Coordination Chemistry and Materials Science Applications
Role as a Ligand in Metal Complexes
3-Hydroxy-2-pyridinemethanol hydrochloride, and more specifically the deprotonated 3-hydroxy-2-pyridinemethanol molecule, functions effectively as a ligand in coordination chemistry. The pyridine (B92270) ring contains a nitrogen atom with a lone pair of electrons, which acts as a Lewis base, readily coordinating to transition metal ions. Furthermore, the adjacent hydroxyl and hydroxymethyl groups can participate in chelation, forming stable five- or six-membered rings with a metal center. This chelate effect enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.
The compound typically acts as a bidentate ligand, coordinating through the pyridine nitrogen and the oxygen atom of the deprotonated 3-hydroxyl group. This coordination mode is common for substituted pyridine alcohols and related structures. The specific geometry of the resulting complex is influenced by the metal ion's preferred coordination number, its oxidation state, and the presence of other ligands. For instance, studies on similar pyridine-based ligands have shown the formation of various geometries. Iron(II) complexes with related ligands have been observed to adopt octahedral geometries, while zinc(II) complexes can exhibit square planar or tetrahedral coordination. Similarly, palladium(II) complexes with functionalized pyridine ligands typically form square-planar geometries.
Table 1: Characteristics of Metal Complexes with Pyridine-Type Ligands
| Metal Ion | Typical Geometry | Ligand Type | Coordination Mode | Reference |
|---|---|---|---|---|
| Fe(II) | Octahedral | Pyridine-Chalcone | Bidentate (N, O) | innoget.com |
| Zn(II) | Square Planar | Pyridine-Chalcone | Bidentate (N, O) | innoget.com |
| Pd(II) | Square Planar | Functionalized Pyridines | Monodentate (N) | |
| Mn(II) | Distorted Octahedral | Polypyridyl (tpt) | Tridentate (N,N,N) | researchgate.net |
Development of Novel Catalysts
Metal complexes containing pyridine-based ligands are of significant interest in the field of catalysis due to their stability and tunable electronic and steric properties. By modifying the substituents on the pyridine ring, the ligand's basicity and the resulting catalyst's activity and selectivity can be finely controlled. Complexes formed with 3-Hydroxy-2-pyridinemethanol are potential precursors for novel catalysts.
Palladium(II) complexes featuring functionalized pyridine ligands have demonstrated high efficiency as precatalysts in important carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura and Heck cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Research has shown that the catalytic activity of these palladium complexes is influenced by the electronic nature of the pyridine ligand. For example, in the Heck cross-coupling of aryl iodides with olefins, certain Pd(II)-pyridine complexes achieved excellent conversion rates (97–100%) for acrylate derivatives.
Similarly, manganese complexes with polypyridyl ligands have been investigated for their catalytic properties, particularly in promoting biochemical reactions, such as enhancing the production of enzymes like exocellular proteases in fungi. This highlights the potential for metal complexes of 3-Hydroxy-2-pyridinemethanol to be applied in biocatalysis. The presence of the hydroxyl and hydroxymethyl groups on the ligand could also influence catalyst solubility and substrate interaction, potentially enabling reactions in aqueous or protic media.
Table 2: Catalytic Performance of Palladium(II)-Pyridine Complexes in Cross-Coupling Reactions
| Reaction Type | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura | Aryl bromides + Arylboronic acids | 0.1 | 74–100 | chemscene.com |
| Heck Coupling | Aryl iodides + Acrylate derivatives | 0.1 | 97–100 | chemscene.com |
Integration into Polymeric Structures and Coatings
The functional groups of 3-Hydroxy-2-pyridinemethanol allow for its integration into larger macromolecular structures, such as polymers and coatings. A patented process describes the synthesis of polymers from pyridinemethanol derivatives through a one-step mass reaction. innoget.com This process avoids the use of corresponding aldehyde precursors, which are often sensitive to oxidation. innoget.com
In this method, pyridinemethanol derivatives undergo a coupling reaction at elevated temperatures (e.g., 140°C) to form polymers containing repeating 1,2-di(pyridyl)ethene-1,2-diol structural units. innoget.com The resulting materials are described as brown powders that are soluble in solvents like DMSO. innoget.com These polymers possess a high degree of electronic conjugation in their structure and have potential applications as antioxidants due to their ability to act as free radical scavengers. innoget.com The degree of polymerization can be controlled, leading to polymers with molecular weights ranging from approximately 2,000 to 6,500 g/mol . innoget.com The presence of pyridine and hydroxyl groups within the polymer backbone provides sites for further modification, metal coordination, or adhesion to surfaces, making them potentially useful in functional coatings.
Table 3: Properties of Polymers Derived from Pyridinemethanol Derivatives
| Property | Description | Reference |
|---|---|---|
| Starting Material | Pyridinedimethanols | innoget.com |
| Polymer Structure | Contains poly[1,2-di(pyridine-2-yl)ethene-1,2-diol] units | innoget.com |
| Appearance | Brown powder | innoget.com |
| Solubility | Soluble in DMSO | innoget.com |
| Molecular Weight | 2182–6422 g/mol | innoget.com |
| Degree of Polymerization | 10–30 monomeric units | innoget.com |
| Potential Application | Antioxidant, free radical scavenger | innoget.com |
Environmental and Agricultural Research Perspectives
Agricultural Applications, e.g., Increased Plant Growth Rates
Further studies on specific pyridine (B92270) derivatives have shown tangible benefits in crop productivity. For instance, research on sorghum demonstrated that seed treatment with a solution of N-oxide-2,6-dimethylpyridine, a pyridine derivative, resulted in increased average panicle length and fresh grain weight compared to control groups. botanyjournals.com Similarly, studies on barley have indicated that certain pyridine derivatives can positively influence the growth and development of the plant. researchgate.net Another study highlighted that specific pyrimidine (B1678525) and pyridine derivatives exhibited both auxin-like and cytokinin-like effects, enhancing the growth of shoots and roots in pea microgreens. researchgate.netscidoc.org These findings suggest a potential mechanism of action for this class of compounds in regulating plant growth.
Although these results are promising for the class of pyridine derivatives, it is important to note that specific data on the efficacy and optimal application rates for 3-Hydroxy-2-pyridinemethanol hydrochloride in different crops are not yet established. The following table summarizes the observed effects of related pyridine derivatives on various crops, illustrating the potential for this class of compounds in agriculture.
| Plant | Pyridine Derivative | Observed Effects |
| Sorghum | N-oxide-2,6-dimethylpyridine | Increased panicle length by 3-50% and fresh grain weight by 8-38% botanyjournals.com |
| Barley | Methyur, Kamethur, and Ivin (a pyridine derivative) | Improved morphometric parameters and increased content of photosynthetic pigments and soluble proteins researchgate.net |
| Pea Microgreens | Methyur, Kamethur, and Ivin | Enhanced growth of shoots and roots; increased content of chlorophylls (B1240455) and carotenoids researchgate.netscidoc.org |
| General (Cereals, Legumes, Vegetables) | Various Pyridine Derivatives | Accelerated growth, increased chlorophyll (B73375) content, promoted germination and rooting google.com |
Environmental Fate and Degradation Studies
The environmental fate of this compound is a critical area of research, particularly if it is to be considered for agricultural applications. While specific degradation studies on this exact compound are limited in publicly available research, the broader body of work on pyridine and its derivatives provides a foundational understanding of its likely environmental behavior.
Pyridine and its derivatives are known to occur in the environment due to industrial and agricultural activities. tandfonline.com Their fate is influenced by a combination of abiotic factors, such as photochemical transformations, and biotic processes, primarily biological degradation. tandfonline.com Pyridine itself is readily degraded in soil, with numerous bacterial strains capable of using it as a sole source of carbon and nitrogen. tandfonline.com The biodegradability of pyridine derivatives is influenced by the nature and position of the substituents on the pyridine ring. tandfonline.com
Research has shown that hydroxypyridines, in particular, are susceptible to biodegradation by soil microorganisms. tandfonline.com The metabolic pathways often involve initial hydroxylation steps, where oxygen derived from water is incorporated into the pyridine ring. tandfonline.com For example, the catabolism of 2-hydroxypyridine (B17775) in Burkholderia sp. strain MAK1 is initiated by a monooxygenase that converts it to 2,5-dihydroxypyridine (B106003). vu.lt Similarly, the degradation of 4-hydroxypyridine (B47283) in Arthrobacter sp. strain IN13 begins with hydroxylation to form 3,4-dihydroxypyridine. nih.gov
The complete degradation pathway of the parent compound, pyridine, has been elucidated in some bacteria. In Arthrobacter sp. strain 68b, a plasmid-borne gene cluster is responsible for the entire degradation process, which culminates in the formation of succinic acid, a compound that can be readily integrated into central metabolism. vu.lt This pathway involves a direct oxidative cleavage of the pyridine ring without prior reduction or hydroxylation. vu.lt Other soil bacteria, such as Bacillus and Nocardia species, have also been shown to metabolize pyridine, with intermediates including glutarate semialdehyde and succinate (B1194679) semialdehyde. nih.gov
These studies on related compounds suggest that this compound is likely to be biodegradable in soil environments. The presence of a hydroxyl group may make it particularly amenable to microbial degradation, potentially following pathways similar to those observed for other hydroxypyridines. However, the specific microorganisms, enzymes, and metabolic intermediates involved in the degradation of this compound would require dedicated study. The following table outlines the degradation pathways of related pyridine compounds.
| Compound | Microorganism | Key Degradation Steps | Final Product (if known) |
| Pyridine | Arthrobacter sp. strain 68b | Direct oxidative ring cleavage, followed by enzymatic steps involving a dehydrogenase and an amidohydrolase. vu.lt | Succinic Acid vu.lt |
| 2-Hydroxypyridine | Burkholderia sp. strain MAK1 | Initial conversion to 2,5-dihydroxypyridine by a monooxygenase. vu.lt | Not specified |
| 4-Hydroxypyridine | Arthrobacter sp. strain IN13 | Initial hydroxylation to 3,4-dihydroxypyridine, followed by oxidative ring opening. nih.gov | 3-formylpyruvate nih.gov |
| Pyridine | Bacillus sp. | Accumulation of succinate semialdehyde. nih.gov | Not specified |
| Pyridine | Nocardia sp. | Accumulation of glutarate semialdehyde. nih.gov | Not specified |
Q & A
Basic Questions
Q. What are the key identifiers and basic physicochemical properties of 3-Hydroxy-2-pyridinemethanol hydrochloride?
- Answer : The compound is identified by its CAS number 26519-91-5 . While the provided evidence does not specify its molecular formula or weight, standard analytical methods (e.g., mass spectrometry, elemental analysis) are recommended for determination. For analogous hydrochloride compounds (e.g., pyridoxamine hydrochloride), molecular formulas and weights are typically derived from spectroscopic and chromatographic data .
Q. What safety precautions are critical when handling this compound?
- Answer :
- Storage : Prevent environmental contamination by avoiding release into waterways. Use airtight containers in cool, dry conditions .
- First Aid : For accidental exposure, rinse eyes with water for several minutes, seek medical attention for ingestion, and monitor symptoms for 48 hours post-exposure due to potential delayed effects .
- Spill Management : Mechanically collect spills to avoid dispersion and dispose via certified waste handlers .
Q. Which analytical techniques are recommended for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and identify functional groups.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and detection of impurities .
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Answer :
- Methodology :
Standardized Conditions : Ensure consistent solvent systems, temperatures, and instrument calibration during data acquisition.
Cross-Validation : Compare results with orthogonal techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for crystal structure).
Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., pyridine derivatives) to identify expected spectral ranges .
Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?
- Answer :
- Experimental Design :
- Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (e.g., 40°C, 60°C) over defined intervals.
- Degradation Monitoring : Use HPLC to track degradation products and kinetic modeling to predict shelf life .
- Mechanistic Insights : Employ LC-MS to identify breakdown pathways (e.g., hydrolysis, oxidation) .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Answer :
- Approaches :
- Density Functional Theory (DFT) : Calculate electron distribution to predict sites of nucleophilic/electrophilic attack.
- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., enzymes) to assess binding affinity.
- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .
Notes
- Methodologies are extrapolated from analogous hydrochloride compounds and general research practices.
- Experimental validation is critical for confirming compound-specific behaviors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
